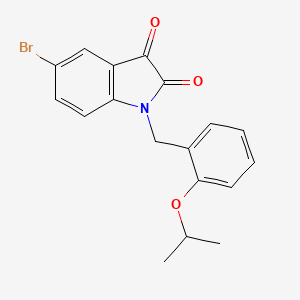

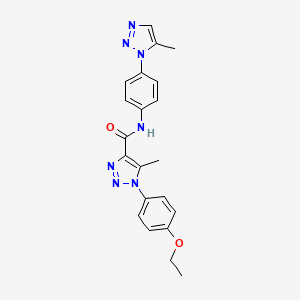

1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photodegradation and Structural Analysis

- Research into the photodegradation of related 1,3,4-thiadiazole-urea herbicides has revealed insights into the chemical behavior under light exposure, demonstrating specific rearrangements including S-to-N benzyl migration followed by a sulfur-oxygen substitution. This study lays foundational knowledge for understanding the environmental fate and degradation pathways of such compounds (Moorman, Findak, & Ku, 1985).

Antiproliferative and Antimicrobial Properties

- A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized and evaluated for their biological activities. Findings from this research indicated significant DNA protective abilities against oxidative stress and strong antimicrobial activity against specific pathogens, offering potential avenues for therapeutic applications in cancer treatment and infection control (Gür et al., 2020).

Synthesis and Crystal Structure

- The synthesis and structural analysis of 1,3,4-thiadiazole derivatives have provided deep insights into the molecular architecture of these compounds, including crystal packing and intermolecular interactions. Such studies are crucial for the development of novel materials and pharmaceutical agents (Banu et al., 2013).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis techniques have been developed for 1,3,4-thiadiazole aroylurea derivatives, demonstrating advantages in reaction times and efficiency. This methodology supports the rapid generation of compounds for further pharmacological and material science research (Han et al., 2009).

Fungicidal Activities

- The synthesis and preliminary bioassay of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea have shown excellent fungicidal activities against various pathogens, indicating potential applications in agriculture for crop protection (Song, Tan, & Wang, 2008).

Safety And Hazards

The safety data sheet for phenylboronic acid, a potentially related compound, classifies it as having acute toxicity if swallowed (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It’s important to handle this compound with care, avoiding ingestion and contact with skin or eyes .

properties

IUPAC Name |

1-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O2S2/c1-20-6-5-15-11(19)16-12-17-18-13(22-12)21-8-9-3-2-4-10(14)7-9/h2-4,7H,5-6,8H2,1H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWVWONMMMDPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)

![1-benzyl-N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629722.png)

![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2629733.png)

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629737.png)